An In-depth Technical Guide to 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde, a molecule of significant interest in medicinal chemistry and drug discovery. The indole-3-carbaldehyde scaffold is a well-established pharmacophore, and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] The introduction of a naphthalene moiety is a common strategy in drug design to enhance binding affinity to biological targets through increased hydrophobicity and potential for π-π stacking interactions. This guide details the chemical structure, proposed synthesis, predicted physicochemical properties, and potential biological relevance of this promising compound, providing a foundational resource for researchers in the field.
Chemical Structure and Physicochemical Properties
1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde possesses a unique chemical architecture, a strategic amalgamation of an indole-3-carbaldehyde core and a naphthalene substituent. The indole nucleus is a privileged structure in medicinal chemistry, while the naphthalene ring system offers an extended aromatic surface.[1] This combination of moieties is anticipated to confer distinct physicochemical properties that may influence its pharmacokinetic and pharmacodynamic profile.
The key physicochemical properties of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde are summarized in the table below. It is important to note that while some properties can be calculated or are available from chemical suppliers, experimental data for parameters such as melting point and solubility are not yet reported in the literature. The provided values are a combination of available data and estimations based on the properties of the parent compounds, indole-3-carbaldehyde and 2-methylnaphthalene.
| Property | Value | Source |
| IUPAC Name | 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde | - |
| CAS Number | 720696-45-7 | [4] |
| Molecular Formula | C₂₀H₁₅NO | [4] |
| Molecular Weight | 285.34 g/mol | [4] |
| Appearance | Predicted: Off-white to yellow solid | - |
| Melting Point | Not available (Predicted to be higher than indole-3-carbaldehyde's m.p. of 193-199 °C) | [5] |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; Insoluble in water. | [5] |
| LogP (Octanol/Water Partition Coefficient) | 5.14 | [4] |
Synthesis of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde
The synthesis of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde can be achieved through the N-alkylation of indole-3-carbaldehyde with a suitable naphthalen-2-ylmethyl halide. This is a common and effective method for the derivatization of the indole nitrogen.[6][7] The proposed synthetic route is outlined below, followed by a detailed experimental protocol.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde.
Detailed Experimental Protocol
This protocol describes a general method for the N-alkylation of indole-3-carbaldehyde. The choice of base and solvent can be optimized to improve yield and reaction time.
Materials and Reagents:
-
Indole-3-carbaldehyde
-
2-(Bromomethyl)naphthalene (or 2-(chloromethyl)naphthalene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials. The concentration can be in the range of 0.1-0.5 M.
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-(bromomethyl)naphthalene (1.1 eq) in a small amount of anhydrous DMF dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mixture as the mobile phase). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the indole-3-carbaldehyde spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents and Reagents: The use of anhydrous conditions is crucial as the presence of water can lead to the hydrolysis of the alkylating agent and decrease the efficiency of the base.
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the indole nitrogen, forming the nucleophilic indolide anion. Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Acetonitrile is another suitable solvent.
-
Heating: Heating the reaction mixture increases the rate of the N-alkylation reaction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the isolation of the target molecule in high purity for subsequent characterization and biological testing.
Spectroscopic Characterization
The structural elucidation of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde would be confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted spectroscopic data is presented below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show characteristic signals for the indole, naphthalene, and aldehyde protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.0 | s | 1H, Aldehyde proton (-CHO) |
| ~8.3 | s | 1H, H-2 of indole |
| ~8.1-7.4 | m | 11H, Aromatic protons of indole and naphthalene |
| ~5.6 | s | 2H, Methylene protons (-CH₂-) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde carbonyl carbon (C=O) |
| ~140-120 | Aromatic carbons of indole and naphthalene |
| ~110 | C-7 of indole |
| ~50 | Methylene carbon (-CH₂-) |
Predicted Mass Spectrum
Mass spectrometry would confirm the molecular weight of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 285.1154 (calculated for C₂₀H₁₅NO)
Potential Biological Activities and Applications
Indole-3-carbaldehyde and its derivatives have been extensively studied for their diverse pharmacological properties.[8][9] The incorporation of the naphthalen-2-ylmethyl group at the N-1 position of the indole ring is a rational design strategy to potentially enhance these activities.
Potential as Anticancer Agents
Many indole derivatives exhibit potent anticancer activity.[3] The planar naphthalene moiety could facilitate intercalation with DNA or enhance binding to hydrophobic pockets of target proteins involved in cancer cell proliferation and survival.
Potential as Antimicrobial Agents
The indole nucleus is a common feature in many antimicrobial agents.[1] The lipophilic nature of the naphthalene group may enhance the ability of the molecule to penetrate microbial cell membranes, leading to improved antimicrobial efficacy.
Potential as Antioxidant Agents
Some indole derivatives have shown significant antioxidant activity.[1][2] The electron-rich indole and naphthalene ring systems may act as free radical scavengers.
Proposed Mechanism of Action
While the specific mechanism of action for 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde is yet to be elucidated, a plausible hypothesis based on related compounds involves the inhibition of key signaling pathways implicated in disease pathogenesis. For instance, many indole-based anticancer agents are known to target tubulin polymerization or specific protein kinases.
Caption: Plausible biological targets and cellular effects of 1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde.
Conclusion
1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde represents a molecule of considerable interest for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, a detailed protocol for its synthesis, and a predictive analysis of its physicochemical and spectroscopic properties. The potential for this compound to exhibit significant biological activity, based on the well-established pharmacology of related indole derivatives, warrants its synthesis and thorough biological evaluation. The information presented herein serves as a valuable resource for researchers embarking on the study of this promising molecule.
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